molecular formula C21H24N6O B10991218 [4-(2,4-dimethylphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

[4-(2,4-dimethylphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B10991218
M. Wt: 376.5 g/mol
InChI Key: ORUOHBRSNIMXAY-UHFFFAOYSA-N
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Description

[4-(2,4-dimethylphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a dimethylphenyl group and a tetrazole ring, making it a subject of study in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,4-dimethylphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the dimethylphenyl group through electrophilic aromatic substitution. The tetrazole ring is then introduced via a cyclization reaction involving azide and nitrile precursors. The final step involves coupling the piperazine and tetrazole derivatives under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[4-(2,4-dimethylphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(2,4-dimethylphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.

Biology

Biologically, this compound is investigated for its potential pharmacological properties, including its ability to interact with various biological targets such as enzymes and receptors.

Medicine

In medicine, research focuses on its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

Industrially, the compound is explored for its use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [4-(2,4-dimethylphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, This compound stands out due to its unique combination of a piperazine ring and a tetrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound [4-(2,4-dimethylphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a synthetic organic molecule notable for its complex structure, which includes a piperazine ring and a tetrazole moiety. This unique architecture contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C21H24N6OC_{21}H_{24}N_{6}O with a molecular weight of 376.5 g/mol. The structure features:

  • Piperazine Ring : A six-membered saturated heterocyclic compound containing two nitrogen atoms.
  • Tetrazole Moiety : A five-membered ring comprising four nitrogen atoms.

This combination allows for diverse interactions with biological targets, enhancing its pharmacological potential.

Biological Activities

Preliminary studies indicate that compounds similar to This compound exhibit various biological activities:

1. Antidepressant Activity

Piperazine derivatives are known for their antidepressant properties. The presence of the dimethylphenyl group may enhance serotonin receptor affinity, contributing to mood regulation.

2. Antimicrobial Properties

The tetrazole moiety is associated with antimicrobial activity. Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

3. Antitumor Effects

Research has indicated that piperazine derivatives can inhibit tumor cell proliferation. The dual functionality of this compound may allow it to target multiple pathways involved in cancer progression.

Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Interaction studies suggest that it may act on neurotransmitter systems and modulate immune responses. For instance, it has been observed to interact with PD-1/PD-L1 pathways, which are critical in cancer immunotherapy.

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activity of similar compounds:

StudyFindings
Study 1Found that derivatives with piperazine and tetrazole structures showed significant cytotoxicity against various cancer cell lines (IC50 values ranging from 10–30 µM) .
Study 2Demonstrated that the compound could rescue mouse splenocytes in the presence of recombinant PD-L1, indicating potential as an immunotherapeutic agent .
Study 3Identified structure-activity relationships (SAR) highlighting the importance of substituents on the phenyl rings for enhancing biological activity .

Properties

Molecular Formula

C21H24N6O

Molecular Weight

376.5 g/mol

IUPAC Name

[4-(2,4-dimethylphenyl)piperazin-1-yl]-[4-(5-methyltetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C21H24N6O/c1-15-4-9-20(16(2)14-15)25-10-12-26(13-11-25)21(28)18-5-7-19(8-6-18)27-17(3)22-23-24-27/h4-9,14H,10-13H2,1-3H3

InChI Key

ORUOHBRSNIMXAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C(=NN=N4)C)C

Origin of Product

United States

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